Phenylthiotri-n-butyltin
Overview
Description
It is a clear liquid with a density of 1.125 g/mL at 25°C and a boiling point of 125-128°C at 0.14 mmHg . This compound is part of the organotin family, which is known for its applications in organic synthesis, particularly in radical reactions.
Scientific Research Applications
Phenylthiotri-n-butyltin has several applications in scientific research:
Organic Synthesis: It is used as a reagent and catalyst in various organic synthesis reactions, including radical reductions and deoxygenation reactions.
Industrial Chemistry: It serves as a precursor material in the production of other organotin compounds and in thin film deposition processes.
Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active compounds.
LED Manufacturing: It is employed in the production of materials for light-emitting diodes (LEDs).
Safety and Hazards
Tributyltin compounds are known for their high toxicity and high fat solubility (lipophilicity) . They are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as Acute Tox. 3, Acute Tox. 4, Skin Corr. 2, Eye Irrit. 2, Repr. 1B, and STOT RE 1 .
Relevant Papers One relevant paper discusses the use of a stannane, which is simple to prepare, in standard radical reactions as a replacement for Bu3SnH and Ph3SnH . The tin-containing byproducts are removed by mild hydrolysis and extraction with aqueous NaHCO3 . The performance of this new reagent was tested for reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .
Mechanism of Action
Target of Action
Tributyl(phenylsulfanyl)stannane, also known as Phenyltributylstannane , is an organotin compound. Organotin compounds are known for their role as radical reducing agents . They primarily target molecules such as halides or related molecules, alkenes, and alkynes .
Mode of Action
The compound interacts with its targets through a process known as hydro-stannolysis . This involves the cleavage of a bond in the target molecule and the subsequent addition of a tin hydride . The tin in the compound has a pronounced affinity for sulfur, which can be exploited in various reactions .
Biochemical Pathways
The affected pathways primarily involve radical reactions . These reactions usually involve stannyl radicals in chain mechanisms . Some of the key reactions that employ tin hydrides are dehalogenation and intramolecular radical cyclization .
Pharmacokinetics
Organotin compounds are generally known for their high toxicity and high fat solubility (lipophilicity) , which can impact their bioavailability.
Result of Action
The result of the action of Tributyl(phenylsulfanyl)stannane is the reduction of target molecules, leading to various chemical transformations . For example, it can be used in reactions involving halides, selenides, and the Barton-McCombie deoxygenation .
Preparation Methods
Phenylthiotri-n-butyltin can be synthesized through various methods. One common synthetic route involves the reaction of tributylstannyllithium with paraformaldehyde, followed by the protection of the resultant alcohol with α-chloroethyl ethyl ether. The organostannane is then transmetalated with one equivalent of butyllithium to furnish an α-alkoxymethyllithium reagent, which adds to carbonyl compounds . Industrial production methods often involve the reduction of corresponding chlorides with reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane .
Chemical Reactions Analysis
Phenylthiotri-n-butyltin undergoes various types of chemical reactions, including:
Reduction: It acts as a radical reducing agent due to the relatively weak bond between tin and hydrogen.
Substitution: It can participate in substitution reactions, particularly with halides and selenides.
Cyclization: It is used in intramolecular radical cyclization reactions.
Major products formed from these reactions include reduced organic compounds, dehalogenated products, and cyclized structures.
Comparison with Similar Compounds
Phenylthiotri-n-butyltin is similar to other organotin compounds, such as:
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Phenyltributyltin: Another organotin compound with similar applications in organic synthesis.
Tris(trimethylsilyl)silane: An alternative to tin hydrides in radical reactions due to its lower toxicity.
This compound is unique in its specific reactivity with sulfur-containing compounds and its applications in specialized industrial processes.
Properties
IUPAC Name |
tributyl(phenylsulfanyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZSLBCRQNKUPC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309072 | |
Record name | Tributyl(phenylthio)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17314-33-9 | |
Record name | Tributyl(phenylthio)stannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17314-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl(phenylthio)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(phenylsulfanyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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